1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno-pyrrole core structure, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:
Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the ethoxy and prop-2-en-1-yloxy groups: These groups are introduced via substitution reactions using suitable reagents and catalysts.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of high-efficiency catalysts: To speed up the reaction and improve yield.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to ensure the highest efficiency.
Purification techniques: Including crystallization, distillation, and chromatography to obtain the pure final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce ketones or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Can produce a variety of substituted derivatives.
Scientific Research Applications
1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular responses.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell function.
Comparison with Similar Compounds
1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Chromeno-pyrrole derivatives: These compounds share the same core structure but differ in their substituents.
Ethoxy and prop-2-en-1-yloxy substituted compounds: These compounds have similar functional groups but different core structures.
Similar Compounds
- This compound
- Chromeno-pyrrole derivatives
- Ethoxy and prop-2-en-1-yloxy substituted compounds
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H23NO5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-(3-ethoxy-4-prop-2-enoxyphenyl)-2-ethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H23NO5/c1-4-13-29-18-12-11-15(14-19(18)28-6-3)21-20-22(26)16-9-7-8-10-17(16)30-23(20)24(27)25(21)5-2/h4,7-12,14,21H,1,5-6,13H2,2-3H3 |
InChI Key |
QGRITAWZXTZONB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC=C)OCC |
Origin of Product |
United States |
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